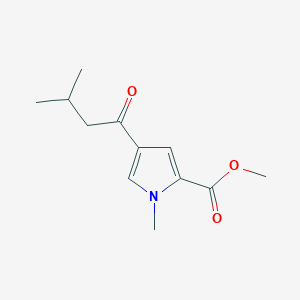

methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds. The parent structure consists of a pyrrole ring, which serves as the fundamental heterocyclic framework containing four carbon atoms and one nitrogen atom in a five-membered ring arrangement. The systematic name construction begins with identification of the pyrrole core as the principal functional group, followed by numbering convention that assigns position 1 to the nitrogen atom.

The complete International Union of Pure and Applied Chemistry designation "this compound" systematically describes each substituent according to its position and chemical nature. The "1H" prefix indicates the tautomeric form where the hydrogen atom is located on the nitrogen at position 1. Position 1 bears a methyl group directly attached to the nitrogen atom, while position 2 contains a carboxylate ester functionality in its methyl ester form. The most complex substituent occupies position 4, featuring a 3-methylbutanoyl group that introduces a branched acyl chain.

Alternative nomenclature systems may refer to this compound using slightly modified terminology, including "methyl 1-methyl-4-(3-methylbutanoyl)pyrrole-2-carboxylate" where the 1H designation is omitted. Database entries frequently employ this shortened form while maintaining chemical accuracy. The Chemical Abstracts Service registry system assigns unique identifier 1211020-15-3 to this specific compound, facilitating unambiguous identification across scientific literature and commercial databases.

Systematic naming conventions also recognize the modular nature of this molecule's construction. The 3-methylbutanoyl substituent represents an acyl group derived from 3-methylbutanoic acid, also known systematically as isovaleric acid. This branched five-carbon carboxylic acid derivative contributes significantly to the compound's overall molecular properties and synthetic accessibility through standard acylation procedures.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₂H₁₇NO₃, reflecting the precise atomic composition of this complex heterocyclic compound. This formula indicates the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms, totaling thirty-three atoms in the complete molecular structure. The molecular weight has been computed as 223.27 grams per mole using standard atomic masses, providing essential data for stoichiometric calculations and analytical characterization.

The carbon skeleton analysis reveals the distribution of carbon atoms across different structural elements within the molecule. The pyrrole ring contributes four carbon atoms to the total count, while the carboxylate ester group adds two additional carbons. The N-methyl substituent provides one carbon atom, and the 3-methylbutanoyl side chain contributes the remaining five carbons, accounting for the complete twelve-carbon framework. This distribution pattern influences the compound's physical properties, including solubility characteristics and molecular volume parameters.

Oxygen atom distribution follows functional group assignments, with two oxygen atoms associated with the carboxylate ester functionality and one oxygen atom comprising the carbonyl group of the acyl substituent. The nitrogen atom participates exclusively in the pyrrole ring system while bearing the N-methyl substitution. Hydrogen atom counting encompasses both aromatic and aliphatic positions, with particular attention to the branched alkyl chain that contributes significantly to the total hydrogen count.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₃ | |

| Molecular Weight | 223.27 g/mol | |

| Heavy Atom Count | 16 | |

| Rotatable Bond Count | 5 | |

| Hydrogen Bond Acceptors | 2 | |

| Hydrogen Bond Donors | 0 |

The calculated logarithmic partition coefficient (LogP) value of 2.19 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. The polar surface area measurement of 48 Ångströms squared reflects the contribution of oxygen-containing functional groups to the overall molecular polarity. These computational parameters provide valuable insights into the compound's potential biological activity and pharmacokinetic properties.

Two-Dimensional and Three-Dimensional Structural Characterization Techniques

Advanced structural characterization of this compound employs multiple analytical techniques to elucidate both two-dimensional and three-dimensional molecular architecture. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, providing detailed information about hydrogen and carbon atom environments within the molecule. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns for each distinct proton environment, including aromatic protons on the pyrrole ring, aliphatic protons in the acyl side chain, and ester methyl protons.

The pyrrole ring system exhibits distinctive spectroscopic signatures that distinguish it from other heterocyclic frameworks. Proton nuclear magnetic resonance spectra typically show aromatic signals in the 6.5-7.5 parts per million range for pyrrole ring protons, with specific chemical shifts dependent upon substitution patterns. The N-methyl group appears as a characteristic singlet, while the carboxylate methyl ester displays a distinct signal separate from other methyl environments. Carbon-13 nuclear magnetic resonance provides complementary information about carbon atom environments, particularly useful for distinguishing between aromatic and aliphatic carbons.

Infrared spectroscopy contributes valuable functional group identification through characteristic absorption frequencies. The carbonyl stretching vibrations provide definitive evidence for both the ester and ketone functionalities present in the molecule. Methyl pyrrole-2-carboxylate derivatives typically exhibit carbonyl stretching frequencies around 1650-1750 wavenumbers, with specific values depending upon electronic effects from ring substitution. The pyrrole nitrogen-hydrogen stretching frequency, when present in related compounds, appears around 3400-3500 wavenumbers, though this particular compound lacks a free nitrogen-hydrogen bond due to N-methylation.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis that supports structural assignments. The molecular ion peak at mass-to-charge ratio 223 confirms the proposed molecular formula, while characteristic fragmentation patterns reveal information about the relative stability of different molecular regions. Common fragmentation pathways include loss of the methoxy group from the ester functionality and cleavage of the acyl side chain, producing diagnostic fragment ions that confirm structural assignments.

Three-dimensional conformational analysis utilizes computational chemistry methods to predict the most stable molecular geometries. The pyrrole ring system maintains essential planarity, while the acyl and ester substituents adopt preferred conformations that minimize steric interactions. Crystal structure analysis of related methyl pyrrole-2-carboxylate compounds reveals typical bond lengths and angles within the heterocyclic framework, providing reference data for structural comparisons. The dihedral angle between the pyrrole ring and the carboxylate plane typically measures less than 10 degrees, indicating substantial conjugation between these structural elements.

Isomeric Considerations and Stereochemical Properties

The structural complexity of this compound introduces several important isomeric relationships and stereochemical considerations that influence both its chemical behavior and analytical characterization. Constitutional isomerism represents the most fundamental level of structural variation, where different connectivity patterns produce distinct molecular entities with identical molecular formulas. The specific substitution pattern of this compound, featuring substituents at positions 1, 2, and 4 of the pyrrole ring, represents one of several possible constitutional isomers that could arise from alternative substitution arrangements.

Positional isomerism within the pyrrole ring system generates multiple possible structures depending upon the specific ring positions occupied by each substituent group. The carboxylate ester functionality could theoretically occupy position 2 or 3 of the pyrrole ring, while the acyl substituent could similarly migrate to different available positions. The N-methyl group provides additional complexity, as demethylated analogs would represent distinct constitutional isomers with markedly different chemical properties. Each positional variant exhibits unique spectroscopic signatures and chemical reactivity patterns that distinguish them from the target compound.

The 3-methylbutanoyl substituent introduces potential for geometric isomerism around the carbonyl-pyrrole bond, though rotation around this single bond typically occurs freely at ambient temperature. However, electronic effects from the pyrrole ring system may influence the preferred conformational arrangements of this acyl group. The branched nature of the 3-methylbutanoyl chain also introduces conformational complexity, as multiple staggered and eclipsed arrangements become accessible through bond rotation.

Stereochemical analysis reveals that this compound lacks traditional chiral centers, as no carbon atoms bear four different substituents. The pyrrole nitrogen atom, while bearing different substituents in its immediate environment, does not constitute a chiral center due to the planar geometry imposed by aromatic character. The absence of chiral centers simplifies the stereochemical profile, eliminating concerns about enantiomeric mixtures or optical activity that would complicate analytical characterization and synthetic applications.

Conformational isomerism represents the primary stereochemical consideration for this compound, particularly regarding the relative orientations of the ester and acyl substituents. Quantum chemical calculations on related methyl pyrrole-2-carboxylate systems indicate preference for conformations that maximize conjugation between the carboxylate group and the pyrrole ring system. The Z-conformation around the ester bond typically proves more stable than the E-arrangement due to favorable orbital overlap patterns. These conformational preferences influence both spectroscopic properties and chemical reactivity, particularly in reactions involving the carbonyl functionalities.

Crystal packing studies of related pyrrole carboxylate compounds reveal interesting intermolecular interactions that influence solid-state conformations. Hydrogen bonding patterns between neighboring molecules can stabilize specific conformational arrangements that differ from those preferred in solution. These solid-state effects become particularly important when considering crystalline forms of the compound for synthetic or analytical applications, as different polymorphic forms may exhibit distinct physical properties while maintaining identical molecular connectivity.

Properties

IUPAC Name |

methyl 1-methyl-4-(3-methylbutanoyl)pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)5-11(14)9-6-10(12(15)16-4)13(3)7-9/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXIGXRAHYDPILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CN(C(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of a pyrrole derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then esterified using methanol and a catalytic amount of acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or acyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in meth

Biological Activity

Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.24 g/mol

- CAS Number : 1211020-15-3

Pyrrole derivatives, including this compound, have been reported to exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Some studies indicate that pyrrole derivatives can inhibit the growth of bacteria and fungi. For instance, compounds with similar structures have shown significant antibacterial activity against Mycobacterium tuberculosis and other pathogens due to their ability to interfere with cell wall biosynthesis .

- Anticancer Properties : Pyrrole-based compounds have been investigated for their anticancer effects, with some derivatives displaying cytotoxicity against various cancer cell lines. The structural modifications in the pyrrole ring can enhance their potency against specific types of cancer .

- Neuroprotective Effects : Certain pyrrole derivatives have demonstrated neuroprotective properties, potentially through modulation of neurotransmitter systems and reduction of oxidative stress .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound and related compounds. Here are key findings:

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antibacterial | Inhibition of M. tuberculosis | |

| Anticancer | Cytotoxicity against HCT116 and MCF7 cells | |

| Neuroprotective | Reduction in oxidative stress in neuronal cells |

Case Studies

- Antitubercular Activity : A study designed novel pyrrole derivatives targeting the MmpL3 protein in Mycobacterium tuberculosis. The results indicated that certain modifications led to compounds with MIC values lower than 0.016 μg/mL, showcasing their potential as effective antitubercular agents .

- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated against multiple cancer cell lines, revealing IC50 values that suggest significant anticancer potential while maintaining low toxicity profiles .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that pyrrole derivatives exhibit significant anticancer activity. Methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate has been investigated for its potential in inhibiting tumor growth. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit proliferation through various mechanisms, including the modulation of cell signaling pathways .

1.2 Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. Pyrrole derivatives are known to interact with neurotransmitter systems and may protect neuronal cells from oxidative stress. Such properties make them candidates for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

2.1 Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the formation of various derivatives that can be utilized in the synthesis of more complex molecules. This application is particularly relevant in the pharmaceutical industry, where the development of new drug candidates often relies on the modification of existing structures .

2.2 Dyes and Pigments

The compound's vibrant color properties make it suitable for use in dyes and pigments. Pyrrole-based compounds are known for their stability and vivid hues, making them valuable in textile and coatings industries .

Materials Science

3.1 Conductive Polymers

This compound can be polymerized to produce conductive materials. Conductive polymers have applications in electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices can enhance electrical conductivity and stability, making it a candidate for advanced material applications.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares methyl 1-methyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxylate with structurally related pyrrole esters:

Key Differences and Implications

Substituent Position and Reactivity: The target compound’s 3-methylbutanoyl group at C4 distinguishes it from aryl (e.g., 2a in ) or heterocyclic (e.g., 6b in ) substituents. In contrast, boronate esters (e.g., ) enable participation in Suzuki-Miyaura couplings, highlighting the substituent’s role in dictating synthetic utility.

Synthetic Routes: Suzuki coupling dominates for aryl-substituted pyrroles (e.g., 2a–2e in ), while the target compound’s synthesis likely involves acylation or electrophilic substitution. notes competing substitution patterns (C2 vs. C3) in similar systems, suggesting regioselective conditions are critical for C4 functionalization .

Thermal and Chemical Stability :

- Pyrrole esters with simple acyl groups (e.g., 3j–3l in ) exhibit high evaporative yields (>94%), indicating thermal robustness. The target compound’s stability remains unstudied but may parallel these trends.

Biological Activity: Thiazole-amido derivatives (e.g., 6b in ) show antiamoebic activity, whereas amino-aryl analogs (e.g., ) may target neurological pathways. The 3-methylbutanoyl group’s bioactivity is unexplored but could modulate interactions with hydrophobic enzyme pockets.

Crystallographic and Analytical Data

- While the target compound lacks reported crystallographic data, analogous structures (e.g., ) reveal key packing interactions (e.g., C–H⋯O bonds) influenced by substituents. For example, naphthalene-containing derivatives exhibit dihedral angles >75°, affecting molecular conformation .

Q & A

Q. Which software tools are recommended for modeling anisotropic displacement parameters in crystallography?

- Methodological Answer :

- SHELXL : Refine anisotropic displacement ellipsoids with the L.S. command. Use the RIGU restraint to prevent over-parameterization.

- OLEX2/CRYSTALS : Visualize displacement parameters and generate ORTEP diagrams for publication .

- Validation : Check for ADPs exceeding 0.05 Ų using checkCIF/PLATON .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.